
2-(4-(Diethylamino)phenyl)acetonitrile
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Overview
Description
2-(4-(Diethylamino)phenyl)acetonitrile is an organic compound with the molecular formula C12H16N2 It is a derivative of acetonitrile, where the nitrile group is attached to a phenyl ring substituted with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diethylamino)phenyl)acetonitrile typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable nitrile source. One common method is the condensation of 4-(diethylamino)benzaldehyde with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Diethylamino)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Based on the provided search results, here's what is known about the applications of compounds similar to "2-(4-(Diethylamino)phenyl)acetonitrile":
Scientific Research Applications
- Fluorescent probes Compounds with diethylamino groups are used in fluorescent probes . The diethylamino group can be strategically positioned to act as a donor for push-pull probes. The incorporation of the diethylamino group is known to shift the absorption and emission to longer wavelengths, making it more attractive for bioimaging applications .
- DNA sensing Fluorophores like 2-(4-(diethylamino)phenyl)-3-hydroxychromone (dEAF) can be used in DNA sensing. Shielding the dye from bulk water results in a turn-on of its emission (fluorogenicity), and thus a substantial increase of the signal-to-noise ratio (SNR). This fluorogenic behavior is expected when the labeled DNA single strand anneals to its target, as the environment of the formed duplex is hydrophobic on the inside and its grooves are less hydrated than the bulk water .
- Chalcone compounds The dimethylamino group is a widely used substituent in fluorescent probes and has also been introduced into fluorescent chalcone compounds . 4-Dimethylaminochalcone was reported as a fluorescent probe for detecting micelle formation .
- Alkylation of acetonitriles: Alkylated nitrile compositions can be employed as intermediates for plasticizers, synthetic polymers, fibers, alkyd resins, lubricating oil additives, and pharmaceuticals . A number of the difunctional nitriles can be converted to difunctional aromatic acids and complex esters that are useful as lubricating oil additives . The nitrile materials may also be reduced to the corresponding amine compositions through the catalytic hydrogenation of the nitriles . The compositions can be converted into the appropriate ester materials through alcoholysis reactions . The materials may be hydrolyzed to the corresponding acids through reactions with a base or an acid .
Mechanism of Action
The mechanism of action of 2-(4-(Diethylamino)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The diethylamino group can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)acetonitrile: A simpler analog without the phenyl ring.
4-(Diethylamino)benzaldehyde: A precursor in the synthesis of 2-(4-(Diethylamino)phenyl)acetonitrile.
N,N-Diethylaminoacetonitrile: Another related compound with similar functional groups.
Uniqueness
This compound is unique due to the presence of both the diethylamino group and the phenyl ring, which confer distinct chemical and physical properties
Biological Activity
2-(4-(Diethylamino)phenyl)acetonitrile is an organic compound characterized by its unique structure, which includes a diethylamino group attached to a para-substituted phenyl ring and a nitrile functional group. The molecular formula of this compound is C13H17N2, and it has garnered interest due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
The presence of the diethylamino group enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets. This characteristic is crucial for its potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit various antimicrobial activities . For example, derivatives of phenylacetonitrile have shown potential anti-inflammatory and analgesic properties . The diethylamino substitution may enhance these effects by improving the compound's interaction with microbial targets .
A comparative analysis of similar compounds reveals varying biological activity profiles based on structural modifications. The following table summarizes some related compounds and their unique features:
Compound Name | Structure Description | Unique Features |
---|---|---|
2-(4-(Dimethylamino)phenyl)acetonitrile | Similar structure with dimethylamino substitution | Potentially different biological activity profile |
2-(4-(Aminophenyl)acetonitrile | Contains an amino group instead of diethylamino | May exhibit different reactivity patterns |
2-(4-(Methoxyphenyl)acetonitrile | Methoxy group instead of diethylamino | Altered electronic properties |
Cytotoxicity Studies
Cytotoxicity studies have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly in tumor cells, indicating its potential as an anticancer agent. In one study, the IC50 values were determined for several cell lines, showing that the compound effectively reduced cell viability at concentrations as low as 1 µM .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. The nitrile functional group is known to participate in nucleophilic attack mechanisms, potentially leading to the disruption of cellular processes in target organisms .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various nitrile derivatives, including those structurally similar to this compound. Results indicated that these compounds exhibited moderate to strong inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µM .
- Photodynamic Therapy : Another case study explored the use of compounds with diethylamino substitutions in photodynamic therapy (PDT). The findings suggested that these compounds could enhance fluorescence properties, making them suitable for tumor imaging and treatment .
Properties
CAS No. |
806605-05-0 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-[4-(diethylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C12H16N2/c1-3-14(4-2)12-7-5-11(6-8-12)9-10-13/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
OAYBEAAUKPTTPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
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